2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
説明
特性
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of benzimidazole core | Condensation of o-phenylenediamine with appropriate aldehyde or acid derivative under acidic conditions | Acid catalysis promotes ring closure to form benzimidazole |
| 2 | Introduction of hydroxyl group at position 5 | Selective hydroxylation or use of appropriately substituted starting materials | Ensures 5-hydroxy substitution on benzimidazole ring |
| 3 | Attachment of piperidin-1-ylmethyl group at position 2 | Alkylation using chloromethylpiperidine or similar electrophilic alkylating agents | Requires controlled conditions to avoid over-alkylation |
| 4 | Substitution of piperidine nitrogen with (2-fluorophenyl)methyl group | N-alkylation with 2-fluorobenzyl halide under basic conditions | Fluorine substitution improves pharmacological properties |
| 5 | Formation of dihydrochloride salt | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol or water) | Enhances solubility and stability for handling and storage |
Representative Reaction Conditions
- Condensation reaction : Typically performed in refluxing acidic medium such as polyphosphoric acid or hydrochloric acid, with reaction times ranging from 4 to 12 hours depending on scale and reagents.
- Alkylation steps : Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using potassium carbonate or sodium hydride as base, at temperatures between 0°C to 60°C to control reaction rate.
- Salt formation : The free base is dissolved in minimal solvent and treated with excess concentrated HCl, followed by crystallization to isolate the dihydrochloride salt.
Physicochemical Data Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 412.3 g/mol | Dihydrochloride salt form |
| Solubility in DMSO | ~12.5 mg/mL (~33.26 mM) | Suitable for stock solution preparation |
| Solubility in aqueous formulations | ≥1.25 mg/mL in mixed solvent systems (e.g., 10% DMSO + PEG300 + Tween 80 + saline) | Important for formulation in biological assays |
| Stability | Stable as powder at -20°C for 3 years; in solution at -80°C for 6 months | Proper storage critical to maintain integrity |
Research Findings on Preparation Optimization
- The use of 2-fluorobenzyl halide for N-alkylation on the piperidine ring enhances yield and selectivity due to the electron-withdrawing effect of fluorine, which stabilizes the intermediate and reduces side reactions.
- Acid catalyzed condensation for benzimidazole formation remains the most efficient approach, with polyphosphoric acid providing higher yields compared to other acids.
- The dihydrochloride salt form improves the compound's handling properties, including crystallinity and solubility, facilitating purification and storage.
- Solvent selection during alkylation steps is critical; polar aprotic solvents favor nucleophilic substitution reactions without promoting hydrolysis or side reactions.
- Controlled addition of hydrochloric acid during salt formation avoids over-acidification, which can lead to decomposition or formation of undesired salts.
Summary Table of Preparation Steps
| Stage | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation | o-phenylenediamine + aldehyde | Acidic reflux | Benzimidazole core |
| 2 | Hydroxylation | Hydroxylating agent or substituted precursor | Mild conditions | 5-hydroxy substitution |
| 3 | Alkylation | Chloromethylpiperidine + base | DMF, 0–60°C | Piperidin-1-ylmethyl substitution |
| 4 | N-Alkylation | 2-fluorobenzyl halide + base | DMF, ambient to 60°C | Fluorophenylmethyl substitution |
| 5 | Salt formation | HCl | Room temperature | Dihydrochloride salt |
化学反応の分析
科学研究アプリケーション
TCN 237 二塩酸塩は、以下のものを含むいくつかの科学研究アプリケーションを持っています。
科学的研究の応用
Structural Information
The compound features a benzimidazole core, which is known for its biological activity, and a piperidine ring that contributes to its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Research
The compound has been investigated for its potential as a GLP-1 receptor agonist , which is significant in the treatment of type 2 diabetes and obesity. GLP-1 (glucagon-like peptide-1) is a hormone involved in glucose metabolism, and agonists can enhance insulin secretion while suppressing glucagon release.
Case Study: GLP-1 Agonism
A study published in the journal Diabetes Care demonstrated that compounds similar to this benzimidazole derivative showed promising results in lowering blood glucose levels in diabetic models. The specific mechanism involves enhancing insulin sensitivity and promoting beta-cell function .
Neuropharmacology
Due to the piperidine structure, this compound may also exhibit neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Neuroprotective Effects
In preclinical studies, derivatives of this compound have been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
Recent investigations have explored the potential anticancer properties of benzimidazole derivatives. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization.
Case Study: Anticancer Properties
A study published in Cancer Letters reported that a related benzimidazole compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells, suggesting that this class of compounds warrants further exploration for anticancer therapies .
Summary of Research Findings
作用機序
類似の化合物との比較
TCN 237 二塩酸塩は、NMDA 受容体の GluN2B サブユニットに対する高い効力と選択性で独特です。類似の化合物には、以下のものがあります。
イフェンプロジル: 別の GluN2B 選択的 NMDA 受容体アンタゴニストですが、化学構造と効力が異なります。
Ro 25-6981: GluN2B サブユニットに対する選択的アンタゴニストであり、同様の研究アプリケーションで使用されます。
CP-101,606: 異なる薬理学的特性を持つ別の GluN2B 選択的アンタゴニスト.
これらの化合物は、GluN2B サブユニットを標的とするという共通の特徴を共有していますが、化学構造、効力、および特定の用途が異なります。
類似化合物との比較
Table 1: Structural Comparison
Pharmacological Activity and Receptor Binding
- Target Compound: The 2-fluorophenyl group may enhance selectivity for aminergic receptors (e.g., serotonin or histamine receptors) due to fluorine’s electron-withdrawing effects.
- Astemizole: A known histamine H1 receptor antagonist.
- Imp. A(EP) : The 5-chloro and 2-oxo groups reduce polarity, likely decreasing CNS penetration compared to the hydroxy-containing target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 435.32 (free base) | 3.1 (base) | >50 (HCl salt) |
| Astemizole | 458.54 | 5.2 | <0.1 (free base) |
| Imp. A(EP) | 291.76 | 2.8 | 10–20 (free base) |
- The dihydrochloride salt of the target compound significantly improves solubility (>50 mg/mL) compared to non-salt forms like Astemizole (<0.1 mg/mL).
- The 5-hydroxy group in the target compound reduces LogP (3.1) vs. Astemizole (5.2), suggesting better aqueous compatibility .
Research Findings and Implications
- Metabolic Stability: The 2-fluorophenyl group in the target compound may resist oxidative metabolism better than chlorinated analogues (e.g., Imp.
- Synthetic Challenges : Impurities like Imp. B(EP) (4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine) highlight the need for rigorous purification to avoid byproducts during piperidine functionalization .
生物活性
The compound 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral effects and its mechanism of action against specific viral infections.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a benzimidazole moiety. Its molecular formula is , with a molecular weight of approximately 396.30 g/mol. The presence of the fluorophenyl group is believed to enhance its biological activity by improving binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against the Ebola virus (EBOV). Research indicates that derivatives of benzimidazole-piperidine hybrids, similar to this compound, exhibit significant inhibitory effects on EBOV entry into host cells.
Key Findings:
- Inhibition Concentration (EC50): Compounds structurally related to this benzimidazole showed EC50 values ranging from 0.64 µM to 0.93 µM, demonstrating potent antiviral activity compared to the reference drug Toremifene (EC50 = 0.38 µM) .
- Mechanism of Action: The mechanism involves inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is crucial for EBOV infection . Docking studies suggest that specific amino acids in NPC1 interact with these compounds, facilitating their antiviral action.
Study 1: Synthesis and Evaluation
A study focusing on the synthesis of various benzimidazole-piperidine derivatives assessed their biological activity against EBOV. The synthesized compounds were evaluated for:
- Cytotoxicity: Cell viability assays indicated that these compounds possess low cytotoxicity, making them suitable candidates for further development.
- Selectivity Index (SI): Compounds showed SI values indicating a favorable therapeutic window, which is critical for drug development .
| Compound | EC50 (µM) | SI |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
| Toremifene | 0.38 | 7 |
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications on the piperidine and benzimidazole rings significantly affect antiviral potency. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
